molecular formula C18H19FN2O3 B13002924 3-Amino-1-(3,4-dimethoxybenzyl)-4-(2-fluorophenyl)azetidin-2-one

3-Amino-1-(3,4-dimethoxybenzyl)-4-(2-fluorophenyl)azetidin-2-one

Cat. No.: B13002924
M. Wt: 330.4 g/mol
InChI Key: SOENEXQQPULRFT-UHFFFAOYSA-N
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Description

3-Amino-1-(3,4-dimethoxybenzyl)-4-(2-fluorophenyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams that are of significant interest in medicinal chemistry due to their biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(3,4-dimethoxybenzyl)-4-(2-fluorophenyl)azetidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Azetidinone Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: The 3,4-dimethoxybenzyl and 2-fluorophenyl groups can be introduced through nucleophilic substitution or coupling reactions.

    Amination: The amino group can be introduced through reductive amination or other suitable methods.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the amino group.

    Reduction: Reduction reactions might target the azetidinone ring or the aromatic rings.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

3-Amino-1-(3,4-dimethoxybenzyl)-4-(2-fluorophenyl)azetidin-2-one may have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-Amino-1-(3,4-dimethoxybenzyl)-4-(2-fluorophenyl)azetidin-2-one would depend on its specific biological target. Generally, azetidinones can interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-benzyl-4-phenylazetidin-2-one
  • 3-Amino-1-(3,4-dimethoxybenzyl)-4-phenylazetidin-2-one
  • 3-Amino-1-(3,4-dimethoxybenzyl)-4-(4-fluorophenyl)azetidin-2-one

Uniqueness

The uniqueness of 3-Amino-1-(3,4-dimethoxybenzyl)-4-(2-fluorophenyl)azetidin-2-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2-fluorophenyl group, in particular, may impart unique properties compared to other similar compounds.

Properties

Molecular Formula

C18H19FN2O3

Molecular Weight

330.4 g/mol

IUPAC Name

3-amino-1-[(3,4-dimethoxyphenyl)methyl]-4-(2-fluorophenyl)azetidin-2-one

InChI

InChI=1S/C18H19FN2O3/c1-23-14-8-7-11(9-15(14)24-2)10-21-17(16(20)18(21)22)12-5-3-4-6-13(12)19/h3-9,16-17H,10,20H2,1-2H3

InChI Key

SOENEXQQPULRFT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2C(C(C2=O)N)C3=CC=CC=C3F)OC

Origin of Product

United States

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